5-(Bromomethyl)-2-fluoropyridine

Overview

Description

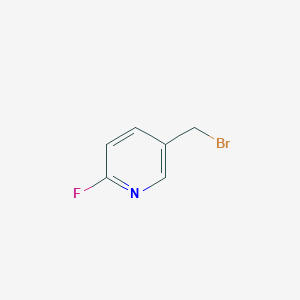

5-(Bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluoropyridine typically involves the bromomethylation of 2-fluoropyridine. One common method includes the reaction of 2-fluoropyridine with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods: Industrial production of this compound often employs similar bromomethylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)-2-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of 2-fluoro-5-methylpyridine.

Scientific Research Applications

Medicinal Chemistry

BMFP serves as an important intermediate in the synthesis of various pharmaceuticals:

- Anti-Cancer Drugs : It is utilized in the synthesis of Nelfinavir mesylate, an HIV protease inhibitor effective against cancer cell growth. Additionally, it plays a role in synthesizing Ritonavir, another anti-cancer drug used for HIV treatment .

- Kinase Inhibitors : The compound is investigated for its potential in designing kinase inhibitors, which are critical in cancer therapy.

Agrochemicals

BMFP is integral to the production of several agrochemicals:

- Herbicides : It is used as an intermediate in synthesizing herbicides like Isoxaflutole and Atrazine, which are widely applied in crop protection to control weeds in corn, soybeans, and sorghum .

- Pesticides : The compound also contributes to developing various pesticides that enhance agricultural productivity .

Materials Science

In materials science, BMFP finds applications in:

- Polymer Development : It is employed in creating novel polymers and coatings due to its reactive bromomethyl group, which can participate in polymerization reactions.

- Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes and pigments used in various industrial applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Examples |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Nelfinavir mesylate, Ritonavir |

| Agrochemicals | Herbicide production | Isoxaflutole, Atrazine |

| Materials Science | Polymer development | Novel coatings |

| Dyes and Pigments | Intermediate for dye synthesis | Various industrial dyes |

Case Study 1: Synthesis of Nelfinavir Mesylate

Research demonstrated that BMFP is crucial in synthesizing Nelfinavir mesylate through a multi-step reaction involving nucleophilic substitution reactions that capitalize on its electrophilic properties.

Case Study 2: Development of Isoxaflutole

Studies have shown that BMFP plays a vital role as an intermediate in developing Isoxaflutole, enhancing its efficacy as a selective herbicide that targets specific weed species without harming crops.

Mechanism of Action

The mechanism by which 5-(Bromomethyl)-2-fluoropyridine exerts its effects is primarily through its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity can be exploited in medicinal chemistry to design molecules that interact with specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

- 5-(Chloromethyl)-2-fluoropyridine

- 5-(Iodomethyl)-2-fluoropyridine

- 2-Fluoro-5-methylpyridine

Comparison: 5-(Bromomethyl)-2-fluoropyridine is unique due to the presence of both a bromomethyl group and a fluorine atom, which confer distinct reactivity and physicochemical properties. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, which are advantageous in drug design .

Biological Activity

5-(Bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a bromomethyl group and a fluorine atom, which significantly influence its chemical properties and reactivity. The following sections will detail its biological activity, mechanisms of action, and research findings.

- Molecular Formula : CHBrF N

- Molecular Weight : Approximately 215.02 g/mol

- Structure : The presence of both bromine and fluorine enhances the electrophilic character of the compound, making it a valuable intermediate in various chemical syntheses and biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity and function. The fluorine atom enhances the compound's stability and bioavailability, making it useful in medicinal chemistry for developing bioactive compounds and enzyme inhibitors.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activities. For instance, flexible nucleoside analogues have shown effective inhibition against various RNA viruses, suggesting that similar halogenated pyridine derivatives could also possess antiviral properties .

Case Studies

- Synthesis and Evaluation : A study synthesized various halogenated pyridines, including derivatives of this compound, to evaluate their reactivity and biological effects. The findings indicated that these compounds could serve as effective nucleophiles in reactions with biological targets.

- Functionalization Studies : Research has explored the late-stage functionalization of pyridines at positions adjacent to nitrogen atoms, highlighting the enhanced reactivity of fluorinated derivatives. This suggests that this compound could be utilized in more complex synthetic pathways leading to biologically active molecules .

Comparative Biological Activity Table

Q & A

Q. Basic: What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example, halogen exchange using reagents like HBr in the presence of catalysts (e.g., CuBr) can introduce the bromomethyl group at the 5-position. highlights the use of Negishi and Suzuki coupling for analogous fluoropyridines, suggesting that palladium-catalyzed cross-coupling reactions may be applicable for introducing substituents. Key parameters affecting yield include:

- Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% is common for coupling reactions .

Q. Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to identify chemical shifts (e.g., F-induced deshielding at C-2, Br-methyl protons at δ ~4.5 ppm).

- X-ray crystallography : Tools like SHELXL ( ) refine crystal structures, while ORTEP-3 ( ) visualizes thermal ellipsoids. For example, reports monoclinic crystal symmetry (space group P21/c) for a related bromo-fluoropyridine, with lattice parameters a = 3.9376 Å, b = 20.999 Å, c = 13.2700 Å .

- HPLC-MS : Confirms molecular weight (theoretical M = 204.04 g/mol for C₆H₅BrFN) and purity .

Q. Basic: What are the stability considerations for storing and handling this compound?

Answer:

The compound is moisture-sensitive and prone to hydrolysis due to the reactive C-Br bond. Key storage guidelines:

- Temperature : Store at 2–8°C under inert gas (Ar/N₂) to prevent decomposition ( ).

- Light exposure : Protect from UV light to avoid radical side reactions.

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions. emphasizes PPE (gloves, goggles) and segregated waste disposal to mitigate hazards .

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

DFT calculations (e.g., Gaussian, ORCA) can model transition states and charge distribution:

- Electrostatic potential maps identify electrophilic sites (e.g., Br-methyl carbon with high δ+ charge).

- Activation energy barriers for SN2 pathways are influenced by steric hindrance from the adjacent fluorine atom.

- Solvent effects : Continuum solvation models (e.g., SMD) simulate solvent polarity’s impact on reaction rates. ’s synthesis of fluoropyridine analogues via coupling reactions aligns with computational predictions of regioselectivity .

Q. Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

Answer:

Contradictions often arise from impurities or polymorphic forms. Mitigation approaches include:

- Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to isolate pure crystals.

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (e.g., reports mp = 198–202°C for a bromo-hydroxypyridine derivative).

- Cross-validation : Compare NMR data with predicted shifts (e.g., ACD/Labs or ChemDraw simulations) .

Q. Advanced: How does fluorine substitution at the 2-position influence the electronic effects and reaction pathways of bromomethylpyridines?

Answer:

The electron-withdrawing fluorine at C-2:

- Reduces electron density at C-5, enhancing the bromomethyl group’s electrophilicity for SN2 reactions.

- Directs electrophilic aromatic substitution to the 3- and 4-positions due to meta/para-directing effects.

- Alters hydrogen bonding : Fluorine’s electronegativity impacts crystal packing, as seen in ’s crystallographic data (β = 95.035° angle) .

Q. Advanced: What analytical techniques are critical for detecting trace decomposition products during reactions involving this compound?

Answer:

- GC-MS : Identifies volatile byproducts (e.g., debrominated species or fluoride elimination products).

- LC-HRMS : Detects non-volatile impurities (e.g., hydroxylated derivatives).

- In situ IR spectroscopy : Monitors reaction progress via C-Br (~500 cm⁻¹) and C-F (~1200 cm⁻¹) stretching bands. highlights similar quality control for pyrimidine intermediates .

Q. Advanced: How can researchers design experiments to study the kinetic vs. thermodynamic control in functionalizing this compound?

Answer:

- Temperature variation : Low temperatures favor kinetic products (e.g., rapid SN2 substitution), while higher temperatures promote thermodynamic control (e.g., rearrangement to more stable intermediates).

- Leaving group competition : Compare reactivity with Cl, I, or OTf analogues ( lists 5-(Chloromethyl)-2-fluoropyridine as a related compound).

- Quenching experiments : Halt reactions at timed intervals to analyze intermediate species .

Properties

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPAAPIEURDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622024 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-74-5 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.